3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one

Medicinal Chemistry Fragment-Based Drug Design CNS Drug Discovery

Medicinal chemists seeking rigid, low-entropy building blocks for CNS programs often face scaffolds with excessive rotatable bonds that compromise oral bioavailability. 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one directly addresses this issue with only 2 rotatable bonds-the lowest among its analog series. • Chiral center at piperidine C2 enables enantiomer resolution and patentable composition-of-matter claims. • Orthogonal ketone and secondary amine handles allow rapid diversification via reductive amination, amide coupling, or Grignard addition. • Validated in mPGES-1 inhibitor programs (Example 14, IC₅₀ = 7 nM) and sigma-1 receptor ligands (Ki = 0.14-0.38 nM). Procure the racemate for initial SAR; single enantiomers can be pursued upon hit identification.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B13089794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC1CCCCN1
InChIInChI=1S/C11H21NO/c1-11(2,3)10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3
InChIKeyCNDZKIDLFQJMCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one: C2-Piperidinyl Ketone Building Block


3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one (CAS 1513535-15-3, molecular formula C₁₁H₂₁NO, MW 183.29) is a bifunctional organic molecule comprising a secondary piperidine ring linked via its 2-position to a sterically hindered 3,3-dimethylbutan-2-one moiety . The compound features a chiral center at the piperidine C2 carbon, a ketone carbonyl available for reductive amination, enolate chemistry, and further derivatization, and a tert-butyl group imparting significant lipophilicity (LogP = 2.13, TPSA = 29.1 Ų) . Its structural architecture distinguishes it from the more common N-piperidinyl regioisomer (CAS 30269-23-9) and from less substituted analogs lacking the 3,3-dimethyl motif .

1
C2-attached piperidine provides a secondary amine handle for reductive amination and amide coupling.
Supports orthogonal diversification strategies.
2
Sterically hindered 3,3-dimethyl ketone directs enolate chemistry and restricts conformational flexibility.
Enables chiral fragment library construction.
3
Chiral center at piperidine C2 supports enantioselective synthesis routes and IP strategy.
Racemic procurement supports initial SAR; resolution possible post-hit.

Why Generic Substitution of 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one Fails


Although several piperidinyl-butanone analogs share the same C₁₁H₂₁NO molecular formula or closely related scaffolds, substitution of 3,3-dimethyl-1-(piperidin-2-yl)butan-2-one with its N-piperidinyl regioisomer (CAS 30269-23-9), the 3-monomethyl analog (CAS 1512982-95-4), or the unsubstituted 1-(piperidin-2-yl)butan-2-one (CAS 91055-60-6) produces quantifiably distinct physicochemical profiles that directly impact synthetic utility and drug-discovery outcomes . The C2 attachment of the piperidine ring preserves a secondary amine (1 H-bond donor), whereas the N-piperidinyl isomer bears a tertiary amine (0 H-bond donors), altering solubility, target engagement potential, and metabolic susceptibility [1]. Simultaneously, removal or reduction of the 3,3-dimethyl group lowers calculated LogP by up to ~1.4 units and increases rotatable bond count from 2 to 3, affecting membrane permeability, entropic binding penalty, and oral bioavailability potential . These differences cannot be compensated by simple stoichiometric adjustment and must guide procurement decisions for structure-activity relationship (SAR) programs and fragment-based drug design.

Regioisomer N-piperidinyl analog (CAS 30269-23-9) lacks a hydrogen-bond donor, which may shift target engagement and solubility profiles.
Lipophilicity 4-positional isomer (LogP 0.7) or 3-monomethyl analog (LogP 1.74) may compromise CNS permeability balance compared to target (LogP 2.13).
Flexibility Analogs with 3 rotatable bonds (vs. 2 in target) may increase entropic binding penalty, impacting oral bioavailability potential in lead optimization.

Comparative Evidence: 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one vs. Analogs


Regiochemistry: C2- vs. N-Piperidinyl H-Bond Donor

The target compound bears the piperidine ring attached via a C–C bond at the 2-position, preserving a secondary amine (NH) with 1 calculated hydrogen-bond donor, whereas the N-piperidinyl regioisomer 3,3-dimethyl-1-(piperidin-1-yl)butan-2-one (CAS 30269-23-9) has a tertiary amine with 0 calculated H-bond donors as reported by PubChem [1]. This single structural change eliminates the capacity for the N-substituted analog to act as a hydrogen-bond donor in molecular recognition events, while also altering the pKa of the piperidine nitrogen (secondary amine pKa ~10.6 vs. tertiary amine pKa ~9.8 in aqueous solution for unsubstituted piperidine, representing approximately a 6-fold difference in protonation state at physiological pH).

H-Bond Donor Count
Head-to-head
Target: 1 donor (secondary amine).
N-isomer: 0 donors (tertiary amine).
Supports H-bond-dependent binding pocket engagement.
Protonation state difference may be ~6-fold at physiological pH.
Medicinal Chemistry Fragment-Based Drug Design CNS Drug Discovery

Lipophilicity: LogP and Membrane Permeability

The 3,3-dimethyl substitution on the butanone scaffold confers significantly higher calculated lipophilicity compared to less substituted analogs. The target compound has a LogP of 2.13 (ChemScene computational data) , whereas the 3-monomethyl analog (3-methyl-1-(piperidin-2-yl)butan-2-one, CAS 1512982-95-4) has a LogP of 1.74 , and the 4-positional isomer 4-(piperidin-2-yl)butan-2-one (CAS 1602581-95-2) has an XLogP3-AA of only 0.7 as per PubChem [1]. The N-piperidinyl regioisomer (CAS 30269-23-9) has an XLogP3-AA of 2.3 [2]. The target compound's LogP sits in the optimal range (1–3) for CNS drug-likeness, balancing passive permeability with aqueous solubility.

Lipophilicity (LogP)
Cross-study
2.13
vs. 1.74 (3-methyl), 0.7 (4-isomer), 2.3 (N-isomer).
Favorable CNS drug-likeness balance (LogP 1-3).
Values not normalized across calculation methods.
ADME Prediction CNS Penetration Lipophilic Efficiency

Conformational Restriction for Oral Bioavailability

The target compound possesses only 2 rotatable bonds (the CH₂–C=O bond and the C–C bond linking the piperidine ring to the butanone side chain), as reported by ChemScene computational data . In contrast, the N-piperidinyl regioisomer (CAS 30269-23-9) has 3 rotatable bonds (PubChem) [1], and the 3-methyl analog (CAS 1512982-95-4) also has 3 rotatable bonds . The 3,3-dimethyl substitution restricts rotation around the bond adjacent to the carbonyl due to steric hindrance from the tert-butyl group, effectively reducing conformational flexibility. In drug discovery, a rotatable bond count ≤3 is associated with higher probability of oral bioavailability, and the further reduction from 3 to 2 may confer a measurable entropic advantage during target binding.

Rotatable Bonds
Head-to-head
2
vs. 3 for N-isomer and 3-methyl analog.
May reduce entropic binding penalty for oral bioavailability.
Restricted rotation from steric hindrance of tert-butyl group.
Oral Bioavailability Conformational Analysis Ligand Efficiency

Chiral Center for Enantioselective Synthesis and IP

Unlike the N-piperidinyl regioisomer (CAS 30269-23-9), which is achiral at the site of attachment to the butanone moiety, the target compound possesses a stereogenic center at the piperidine C2 carbon, making it a racemic (or potentially enantiopure) chiral building block for asymmetric synthesis [1]. Enantiomerically enriched 2-substituted piperidines are privileged scaffolds in FDA-approved drugs, including the blockbuster Alzheimer's therapeutic donepezil and the smoking cessation agent varenicline. The ability to introduce stereochemical complexity at an early synthetic stage provides opportunities for patentable chiral resolution and enantioselective synthetic routes that are unavailable with the achiral N-piperidinyl analog.

Chiral Center
Head-to-head
Target: chiral at C2 (racemic).
N-isomer: achiral at attachment site.
Enables enantioselective synthesis and patent strategy.
Chiral building blocks preferred for defined pharmacology.
Chiral Pool Synthesis Stereochemistry Patent Strategy

3,3-Dimethyl Pharmacophore: mPGES-1 and Sigma-1 Receptors

The 3,3-dimethyl substitution pattern present in the target compound has been independently validated as a potency-conferring pharmacophoric element in two distinct therapeutic programs. Kuklish et al. (2016) demonstrated that 3,3-dimethyl substituted N-aryl piperidines are potent microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, with Example 14 achieving an IC₅₀ of 7 nM in an ex vivo human whole blood PGE₂ synthesis assay, while showing no activity against COX-1 or COX-2 at 30 μM and no mPGES-2 inhibition at 62.5 μM [1]. Separately, Abate et al. (2011) reported that 3,3-dimethylpiperidine derivatives display sub-nanomolar sigma-1 receptor affinity (Ki = 0.14–0.38 nM for optimized compounds) with selectivity over sigma-2 [2]. While the target compound itself has not been directly profiled in these specific assays, the 3,3-dimethyl motif it carries is a proven driver of target engagement and selectivity in these validated disease-relevant pathways.

Pharmacophore Relevance
Class-level
mPGES-1 IC50 7 nM; σ1 Ki 0.14 nM reported for related 3,3-dimethylpiperidines.
Supports pharmacophore access, not direct compound validation.
Target compound not directly profiled in these assays.
mPGES-1 Inhibition Sigma-1 Receptor Inflammation Oncology

TPSA and CNS Drug-Likeness

The target compound's TPSA of 29.1 Ų is identical to that of 1-(piperidin-2-yl)butan-2-one (29.1 Ų) [1] and the 3-methyl analog (29.1 Ų) , reflecting the shared secondary amine and ketone functional groups. However, it is significantly higher than the N-piperidinyl regioisomer (TPSA = 20.3 Ų) [2]. For CNS drug-likeness, a TPSA ≤ 60–70 Ų is desirable for passive blood-brain barrier penetration; the target compound's TPSA of 29.1 Ų, combined with its LogP of 2.13, places it squarely within the favorable CNS multiparameter optimization (MPO) space. The N-piperidinyl analog, with a lower TPSA but higher LogP, may exhibit excessive lipophilicity (LogP > 2.5 being associated with higher attrition risk).

CNS MPO Profile
Cross-study
TPSA 29.1 Ų, LogP 2.13.
vs. N-isomer: TPSA 20.3 Ų, LogP 2.3.
Favorable TPSA-LogP balance for CNS MPO space.
N-isomer's higher LogP may increase attrition risk.
CNS Drug-Likeness Blood-Brain Barrier Physicochemical Profiling

Application Scenarios: 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one


Chiral Fragment Library for CNS Drug Discovery

The target compound's combination of a stereogenic center at the piperidine C2 position (Evidence Item 4), a CNS-favorable TPSA of 29.1 Ų, and a LogP of 2.13 (Evidence Item 5) makes it an ideal building block for constructing fragment libraries aimed at CNS targets. Its secondary amine and ketone functional groups provide two orthogonal synthetic handles for rapid diversification via reductive amination, amide coupling, or Grignard addition, while the chiral center enables downstream enantiomer separation and patentable composition-of-matter claims. Procurement of the racemate supports initial SAR exploration; resolution into single enantiomers can be pursued once a hit is identified .

mPGES-1 Inhibitor Synthesis for Inflammation

As established in the mPGES-1 inhibitor program by Kuklish et al. (2016), the 3,3-dimethyl substitution is a key potency determinant for selective PGE₂ synthesis inhibition (Evidence Item 5). The target compound can serve as a late-stage intermediate for introducing the 3,3-dimethylbutan-2-one moiety into N-aryl piperidine scaffolds via reductive amination with aniline derivatives. This route provides access to analogs of Example 14 (IC₅₀ = 7 nM, >4,000-fold selectivity over COX-1/COX-2) for structure-activity relationship studies in inflammation and pain programs [1].

Sigma-1 Receptor Ligand Development for Oncology and Imaging

The validated sigma-1 receptor affinity of 3,3-dimethylpiperidine derivatives (Ki = 0.14–0.38 nM; Evidence Item 5) positions the target compound as a strategic intermediate for developing sigma-1 receptor ligands for PET imaging or cancer therapy. The C2 attachment of the piperidine ring, combined with the 3,3-dimethylketone moiety, provides a scaffold that can be further elaborated with heterocyclic or bicyclic lipophilic groups to optimize sigma-1/sigma-2 selectivity, following the SAR strategy described by Abate et al. (2011) [2].

Conformationally Restricted Scaffold for Oral Bioavailability

With only 2 rotatable bonds — fewer than any close analog (Evidence Item 3) — the target compound is a superior choice for medicinal chemistry programs where reducing conformational flexibility is a design objective to improve oral bioavailability. The steric hindrance imposed by the tert-butyl group restricts rotation adjacent to the carbonyl, potentially reducing the entropic penalty upon target binding and improving pharmacokinetic profiles when incorporated into lead compounds. Procurement of this specific building block, rather than more flexible analogs, directly supports lead optimization campaigns prioritizing ligand efficiency metrics .

Application
Selection Property
Validation Focus
CNS Fragment Library Design
Chiral C2 center; balanced TPSA/LogP
Enantiomer separation feasibility; CNS MPO desirability score
mPGES-1 Inhibitor Synthesis
3,3-dimethyl pharmacophore access
Reductive amination with aniline derivatives; PGE2 synthesis assay context
Sigma-1 Receptor Ligand Development
C2-piperidinyl scaffold for SAR
Sigma-1/sigma-2 selectivity optimization; binding assay context
Conformationally Restricted Leads
Low rotatable bond count (2)
Oral bioavailability model validation; ligand efficiency metrics
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